ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexane and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,3-dione with ethyl acrylate under basic conditions. The Michael addition reaction is typically employed, where cyclohexane-1,3-dione reacts with ethyl acrylate in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves its reactivity towards nucleophiles and electrophiles. The ester and ketone groups can participate in various chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dioxocyclohexanecarboxylate
- Ethyl 3,5-dioxocyclohexanecarboxylate
- Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
Uniqueness
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .
Properties
CAS No. |
96546-37-1 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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